![molecular formula C8H10O3 B121209 Methyl 7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate CAS No. 156413-21-7](/img/structure/B121209.png)
Methyl 7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate” is a chemical compound with the linear formula C8H10O3 . It has been used as an intermediate in the synthesis of various pharmaceuticals .
Synthesis Analysis
The synthesis of “Methyl 7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate” and its derivatives has been explored in the context of developing potential inhibitors for COVID-19 . The study employed density functional theory (DFT) to investigate the physicochemical properties of the compounds .Molecular Structure Analysis
The molecular structure of “Methyl 7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate” is characterized by a linear formula of C8H10O3 . The molecular weight of the compound is 154.167 .Chemical Reactions Analysis
The compound has been investigated for its potential as a drug candidate against the COVID-19 virus using computational methods, including DFT studies and molecular docking . The DFT results revealed that the energy gap of the compounds ranged from 4.32 to 5.82 eV .Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate” are characterized by its linear formula C8H10O3 and molecular weight of 154.167 . The DFT studies provide information on the electronic properties of the compounds .Orientations Futures
Propriétés
IUPAC Name |
methyl 7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-10-8(9)5-2-3-6-7(4-5)11-6/h2,6-7H,3-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UULQKSMVRFWMGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CCC2C(C1)O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60338452 |
Source


|
| Record name | Methyl 7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60338452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate | |
CAS RN |
156413-21-7 |
Source


|
| Record name | Methyl 7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60338452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

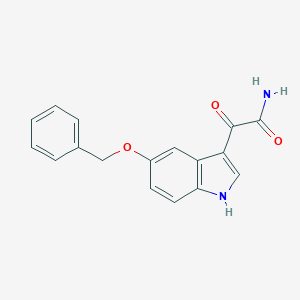
![N-[(1R,3R)-3-hydroxycyclohexyl]benzamide](/img/structure/B121127.png)
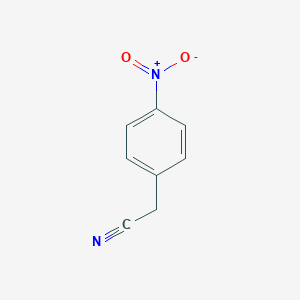
![2-[2-(2-amino-2-oxoethyl)heptanoyl]-1-hydroxy-N-(3-methyl-5-oxoheptan-4-yl)diazinane-3-carboxamide](/img/structure/B121142.png)
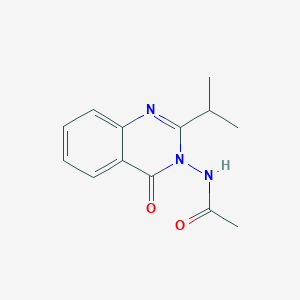
![Imidazo[1,2-A]pyridine-8-carboxamide](/img/structure/B121145.png)
![N-[5-hydroxy-6-(hydroxymethyl)-2,4-bis(phenylmethoxy)oxan-3-yl]acetamide](/img/structure/B121146.png)
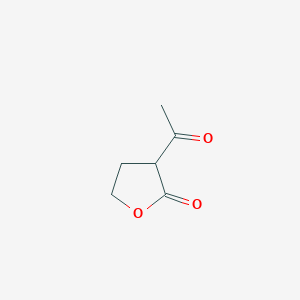
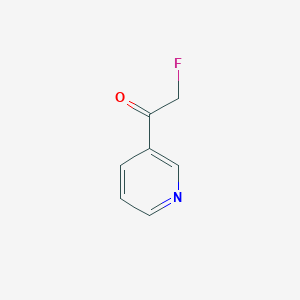

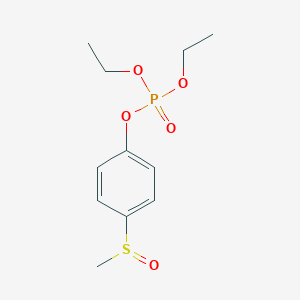
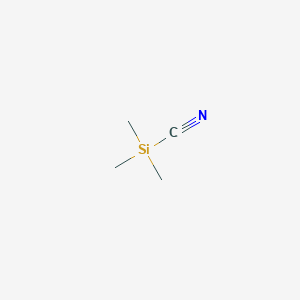

![Methyl 3-carbonofluoridoylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B121179.png)